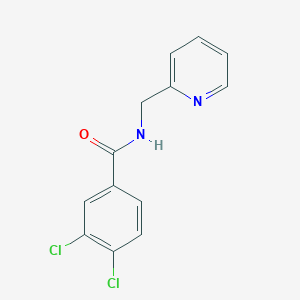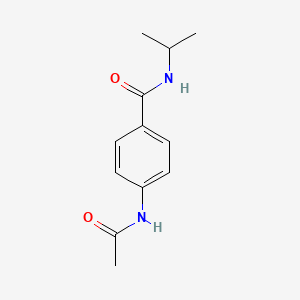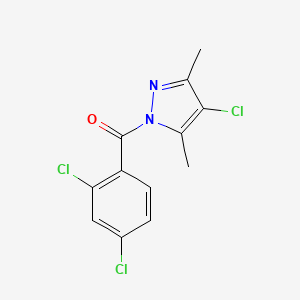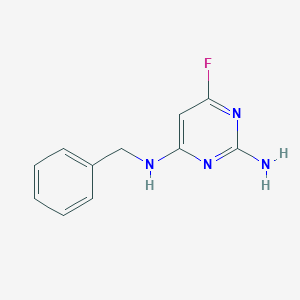![molecular formula C18H23N3OS B5511651 2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis processes often involve multi-step reactions, combining different precursors under specific conditions. For instance, the synthesis of cyclohepta[b]pyridine derivatives, which share structural similarities with the compound , typically involves reactions like cyclization and substitution. Piperidine, a component of the target molecule, has been utilized in [3 + 3] cyclization processes to synthesize related compounds (Zhang et al., 2021).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular structure of complex compounds. It provides detailed information about the arrangement of atoms within a molecule. For related cyclohepta[b]pyridine derivatives, studies have shown that the cyclohepta ring often adopts a half-chair conformation, influencing the overall molecular geometry and intermolecular interactions (Nagalakshmi et al., 2015).
Chemical Reactions and Properties
The reactivity of a compound is determined by its functional groups. For example, the carbonitrile group in cyclohepta[b]pyridine derivatives can participate in various chemical reactions, including nucleophilic substitution and addition reactions. These reactions are essential for modifying the compound or introducing new functional groups (Rahmati et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of a compound under different conditions. These properties are influenced by the molecular structure and intermolecular forces within the compound. For closely related structures, X-ray diffraction analysis has provided insights into their crystalline forms and stability (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity towards various reagents, and stability, are dictated by its molecular framework and electronic configuration. Studies on similar compounds have revealed the influence of substituents on the electronic distribution and chemical reactivity, guiding the synthesis of derivatives with desired properties (Khrustaleva et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has developed synthetic routes for compounds with structural similarities, highlighting the versatility and reactivity of these compounds in organic synthesis. For instance, novel synthetic methodologies have been developed for highly functionalized α, β-unsaturated γ-butyrolactones via ring contraction processes involving related compounds, showcasing their utility in constructing complex molecular architectures (Diptesh Sil, Ashoke Sharon, P. Maulik, V. Ram, 2004). Similarly, the synthesis of antifibrotic agents from related 2-pyridone derivatives demonstrates their potential application in addressing fibrosis, with some derivatives showing potent activity without harmful effects on liver and kidney functions (M. Ismail, E. Noaman, 2005).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of related compounds have been extensively studied to understand their properties better. For example, the analysis of the crystal structure of desloratadine, a compound with a related tricyclic structure, reveals no strong hydrogen bonds despite the presence of a secondary NH group, indicating unique structural features (P. Bhatt, G. Desiraju, 2006). These studies are crucial for understanding the interactions and stability of these compounds in various environments.
Applications in Medicinal Chemistry
Although direct applications in medicinal chemistry related to the exact compound were not found within the provided constraints, research on structurally similar compounds indicates a broad interest in exploring their therapeutic potentials. For instance, studies on derivatives synthesized from related compounds have evaluated their antimicrobial and anticancer activities, suggesting their significance in developing new therapeutic agents (Safaa I Elewa, A. Abdelhamid, A. Hamed, E. Mansour, 2021). Additionally, research on heterocyclic compounds derived from cyclohexane-1,4-dione for antiproliferative and antiprostate cancer activities further underscores the potential medicinal applications of these chemical frameworks (R. Mohareb, N. Y. M. Abdo, 2022).
Propiedades
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-12-15-11-14-7-3-1-4-8-16(14)20-18(15)23-13-17(22)21-9-5-2-6-10-21/h11H,1-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJJHUDTUWYRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)
![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)

![1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)
![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)
![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)
![(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511667.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)
![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)
